molecular formula C25H36O6 B173026 16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester CAS No. 130209-78-8

16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester

Cat. No.: B173026
CAS No.: 130209-78-8
M. Wt: 432.5 g/mol
InChI Key: DRPNUICIWHCOON-HQUSFCFYSA-N
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Description

16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester is a complex organic compound characterized by its intricate structure and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the cyclopentyl core, followed by the introduction of the hydroxy and phenoxy groups. The final step involves the esterification of the hept-5-enoate moiety with propan-2-ol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenoxy groups play a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-methoxybut-1-enyl]cyclopentyl]hept-5-enoate
  • Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-ethoxybut-1-enyl]cyclopentyl]hept-5-enoate

Uniqueness

16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester is unique due to its specific stereochemistry and the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-18(2)31-25(29)13-9-4-3-8-12-21-22(24(28)16-23(21)27)15-14-19(26)17-30-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,18-19,21-24,26-28H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNUICIWHCOON-HQUSFCFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester
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16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester
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16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester
Reactant of Route 4
16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester
Reactant of Route 5
16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester
Reactant of Route 6
16-phenoxy tetranor Prostaglandin F2alpha isopropyl ester

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